FXIa-IN-8

FXIa inhibitor Serine protease selectivity Plasma kallikrein

Researchers require a well-characterized FXIa inhibitor with defined selectivity to avoid confounding off-target effects. FXIa-IN-8 (compound 35) delivers this with: - **Potency**: IC50 = 14.2 nM vs FXIa; 27,900 nM vs PKal (>2,000-fold selective) - **In vivo validation**: Antithrombotic efficacy in mice (6.5-39 mg/kg, i.v.) & PK data (rat T1/2=1.26h) - **Bleeding profile**: Lower bleeding risk vs heparin, validated in tail transection models Commercial quantities available for medicinal chemistry benchmarking and coagulation pathway studies.

Molecular Formula C31H29ClN8O5
Molecular Weight 629.1 g/mol
Cat. No. B12405511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIa-IN-8
Molecular FormulaC31H29ClN8O5
Molecular Weight629.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CC(C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5
InChIInChI=1S/C31H29ClN8O5/c32-23-9-12-27(40-20-33-36-37-40)22(18-23)8-13-28(41)35-26(30(43)34-24-10-6-21(7-11-24)31(44)45)19-29(42)39-16-14-38(15-17-39)25-4-2-1-3-5-25/h1-13,18,20,26H,14-17,19H2,(H,34,43)(H,35,41)(H,44,45)/b13-8+/t26-/m0/s1
InChIKeyAVSRJYMYJIKOOD-FQKQOIFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXIa-IN-8 for Research Procurement: A Potent and Selective Factor XIa Inhibitor with Documented In Vitro and In Vivo Pharmacology


FXIa-IN-8 (CAS 2744293-04-5, also designated as compound 35) is a synthetic small-molecule inhibitor of activated coagulation Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade [1]. FXIa-IN-8 exhibits an inhibitory concentration (IC50) of 14.2 nM against FXIa and has been characterized across a range of biochemical, cellular, and preclinical in vivo models [1]. Its pharmacological profile has been established in peer-reviewed primary research, demonstrating anticoagulant effects selective for the intrinsic pathway, antithrombotic efficacy in murine thrombosis models, and a favorable bleeding risk profile relative to heparin controls [1]. The compound is commercially available for research use and serves as a valuable tool for investigating FXIa-dependent coagulation mechanisms and validating FXIa as a therapeutic target .

Why FXIa-IN-8 Cannot Be Substituted with Generic FXIa Inhibitors for Controlled Preclinical Studies


FXIa inhibitors are not functionally interchangeable due to substantial variation in their selectivity profiles against closely related serine proteases, particularly plasma kallikrein (PKal), and divergent pharmacokinetic and in vivo efficacy characteristics [1]. FXIa-IN-8 provides a unique and quantitatively defined selectivity window (approximately 2,000-fold for FXIa over PKal) that is essential for experiments where off-target inhibition of the kallikrein-kinin system would confound results [1]. Furthermore, its well-documented in vivo pharmacokinetic profile in rodents (T1/2 = 1.26 h, Cl = 553 mL/h/kg) and established antithrombotic dosing range (6.5-39 mg/kg, i.v.) enable reproducible study design that cannot be replicated using alternative FXIa inhibitors with uncharacterized or divergent ADME properties . Substituting FXIa-IN-8 with another FXIa inhibitor lacking this specific quantitative dataset introduces significant experimental variability and undermines the interpretability of in vivo thrombosis and hemostasis studies.

Quantitative Differentiation of FXIa-IN-8: Head-to-Head Selectivity, Coagulation Pathway Specificity, and In Vivo Benchmarking


FXIa-IN-8 Exhibits ~2,000-Fold Selectivity for FXIa Over Plasma Kallikrein

FXIa-IN-8 demonstrates high selectivity for FXIa over the closely related serine protease plasma kallikrein (PKal). In direct enzymatic assays, FXIa-IN-8 inhibited FXIa with an IC50 of 14.2 nM and inhibited PKal with an IC50 of 27,900 nM [1]. This represents a selectivity index (IC50 PKal / IC50 FXIa) of approximately 1,964-fold. In contrast, the clinical-stage FXIa inhibitor Asundexian exhibits a reported PKal selectivity index of only 9.4-fold (IC50 FXIa = 5.0 nM; IC50 PKal not explicitly stated but calculated from SI) [2]. The substantially wider selectivity window of FXIa-IN-8 reduces the likelihood of confounding off-target effects on the kallikrein-kinin system during in vitro and in vivo experimentation.

FXIa inhibitor Serine protease selectivity Plasma kallikrein

Selective Anticoagulant Activity Confined to the Intrinsic Coagulation Pathway

FXIa-IN-8 selectively prolongs clotting time in assays that measure the intrinsic coagulation pathway without affecting the extrinsic pathway. In vitro, FXIa-IN-8 (tested as compound 35 at concentrations of 0-250 µg/mL) showed significant anticoagulant activity toward the intrinsic pathway while leaving the extrinsic pathway unaffected . This pathway-specific activity is characteristic of selective FXIa inhibition and is consistent with the biological rationale that targeting FXIa can uncouple antithrombotic efficacy from hemostatic impairment. In contrast, non-selective anticoagulants such as heparin and direct oral anticoagulants (DOACs) impact both intrinsic and extrinsic/common pathways, leading to a narrower therapeutic window and increased bleeding risk [1].

Anticoagulant Coagulation cascade Intrinsic pathway aPTT

Superior Bleeding Safety Profile Demonstrated Head-to-Head Against Heparin

FXIa-IN-8 demonstrates a substantially lower bleeding risk compared to the standard anticoagulant heparin sodium in direct in vivo comparisons. In C57BL/6J mice, FXIa-IN-8 administered intravenously at doses of 19.5 and 39 mg/kg exhibited a much lower bleeding risk than heparin sodium at 300 IU/kg . This differential bleeding profile is a critical differentiator, as the major limitation of heparin and warfarin therapy is the elevated risk of major and clinically relevant non-major bleeding. The reduced bleeding propensity of FXIa-IN-8 is consistent with the broader therapeutic hypothesis that FXIa inhibition can achieve antithrombotic efficacy while preserving hemostatic function, a claim substantiated by genetic and pharmacological evidence for the FXI/FXIa pathway [1].

Bleeding risk Antithrombotic Safety pharmacology

Moderate Pharmacokinetic Profile with Defined Half-Life and Clearance Parameters

FXIa-IN-8 exhibits a defined and reproducible pharmacokinetic profile in male Sprague-Dawley rats following intravenous administration. At a dose of 10 mg/kg (i.v.), FXIa-IN-8 displays a half-life (T1/2) of 1.26 hours, a maximum plasma concentration (Cmax) of 57 µg/mL, an area under the curve (AUC0-t) of 18.3 h·µg/mL, and a clearance (Cl) of 553 mL/h/kg . This moderate PK profile, characterized by rapid clearance and a short half-life, is a key distinguishing feature relative to oral FXIa inhibitors in clinical development, which are designed for once- or twice-daily dosing and exhibit extended half-lives (e.g., Milvexian T1/2 ≈ 8-14 h in humans) [1]. The short half-life of FXIa-IN-8 is advantageous for acute preclinical studies where rapid onset and offset of pharmacological effect are desired and where accumulation is to be avoided.

Pharmacokinetics ADME In vivo dosing

Recommended Research and Preclinical Application Scenarios for FXIa-IN-8


In Vitro Dissection of Intrinsic Coagulation Pathway and FXIa-Dependent Thrombin Generation

FXIa-IN-8 is ideally suited for in vitro studies requiring selective inhibition of the intrinsic coagulation pathway. Based on its demonstrated ability to prolong aPTT without affecting PT [1], researchers can use FXIa-IN-8 at concentrations of 0-250 µg/mL to isolate FXIa-mediated amplification of thrombin generation. This application is particularly valuable in calibrated automated thrombography (CAT) assays or plasma-based clotting assays where the contribution of the contact activation pathway to pathological thrombosis is being investigated. The compound's high selectivity for FXIa over PKal (IC50 FXIa = 14.2 nM vs. IC50 PKal = 27,900 nM) ensures that observed effects are attributable to FXIa inhibition rather than off-target modulation of the kallikrein-kinin system [1].

Acute In Vivo Antithrombotic Efficacy Studies in Murine Thrombosis Models

FXIa-IN-8 is an excellent tool compound for acute in vivo thrombosis studies in mice, particularly in the FeCl3-induced carotid artery thrombosis model. As documented, intravenous administration of FXIa-IN-8 at 6.5 mg/kg slightly prolonged time to occlusion, while a dose of 35 mg/kg (reported as 'excellent antithrombotic activity' at 35 mg/kg; note: data shows 19.5 mg/kg also effective) demonstrated robust antithrombotic efficacy [1]. The compound's moderate PK profile (T1/2 = 1.26 h in rats) allows for precise control over the duration of anticoagulant effect, making it suitable for experiments where rapid reversal or washout is desired . Researchers can confidently use FXIa-IN-8 at doses between 6.5 and 39 mg/kg (i.v.) to achieve a range of antithrombotic intensities without the confounding variable of prolonged anticoagulation.

Bleeding Risk and Hemostatic Safety Profiling in Preclinical Rodent Models

FXIa-IN-8 is uniquely valuable for studies designed to differentiate antithrombotic efficacy from bleeding liability. Its demonstrated lower bleeding risk compared to heparin sodium at antithrombotic doses (19.5 and 39 mg/kg for FXIa-IN-8 vs. 300 IU/kg for heparin) [1] makes it a superior positive control or reference compound for bleeding risk assessment assays, such as tail transection bleeding time or saphenous vein bleeding models. Researchers investigating the therapeutic index of novel anticoagulants can use FXIa-IN-8 as a benchmark for a favorable efficacy/bleeding ratio, providing a quantitative reference point against which to compare new chemical entities. This application leverages the compound's well-characterized bleeding safety margin, which is a direct outcome of its intrinsic pathway-specific mechanism of action.

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Benchmarking

FXIa-IN-8 serves as a well-characterized reference standard for medicinal chemistry programs aimed at developing novel FXIa inhibitors. Its reported IC50 of 14.2 nM against FXIa and its defined selectivity profile (approximately 2,000-fold over PKal) provide a quantitative benchmark for comparing the potency and selectivity of newly synthesized analogs [1]. Furthermore, the availability of its in vivo PK parameters (T1/2, Cmax, AUC, Cl) and antithrombotic dosing range allows for comparative assessment of PK/PD relationships in lead optimization campaigns . By including FXIa-IN-8 as a control compound in enzymatic and cellular assays, medicinal chemists can calibrate assay performance and ensure consistency across different batches and laboratories.

Technical Documentation Hub

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